4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole
Description
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a phenyl group, the 4-position with a chloromethyl (-CH₂Cl) moiety, and the 5-position with a methyl (-CH₃) group. This structure combines aromaticity with reactive substituents, making it a versatile intermediate in medicinal chemistry and materials science. The chloromethyl group enhances electrophilicity, enabling further functionalization, while the methyl group contributes to steric and electronic modulation .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-10(7-11)12-13-14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAKCNOKOHWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves the reaction of phenylhydrazine with chloroacetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from the oxidation of the chloromethyl group.
Amines: Formed through the reduction of the triazole ring.
Substituted Derivatives: Various nucleophiles can replace the chlorine atom to form different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,3-triazoles exhibit potent anticancer properties. For instance, compounds structurally related to 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole have shown significant inhibition of cancer cell proliferation and migration. A notable study indicated that treatment with these compounds altered the expression levels of epithelial markers in colorectal cancer cells (HCT116), suggesting a potential role in inhibiting epithelial-to-mesenchymal transition (EMT) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Triazole derivatives have been reported to exhibit significant effectiveness against various pathogens. For example, specific analogs have demonstrated enhanced activity compared to existing antimicrobial agents .
Synthesis and Characterization
The synthesis of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole can be achieved through various methods involving nucleophilic substitution reactions. The chloromethyl group serves as a versatile functional handle for further derivatization. The characterization typically involves spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Mechanism Exploration
A detailed study focused on the anticancer effects of triazole derivatives highlighted that specific substitutions on the triazole ring significantly influenced biological activity. The study reported that certain derivatives exhibited over 1000-fold selectivity in inhibiting specific cancer cell lines compared to non-cancerous cells .
Case Study 2: Synthesis and Evaluation
Another research project synthesized various triazole derivatives and evaluated their biological activities through molecular docking studies. These studies provided insights into how structural modifications can enhance interactions with target proteins involved in cancer progression .
Data Tables
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole | Antimicrobial | |
| Related Triazole Derivative | Anticancer | |
| 4-Methoxyphenyl Triazole | Carbonic Anhydrase Inhibitor |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction of triazole with chloromethyl derivatives | Up to 85% |
| Cyclization Reactions | Formation of triazole derivatives from azides and alkynes | Varies by substrate |
Mechanism of Action
The mechanism by which 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to biological effects. For example, it may inhibit fungal enzymes, disrupting their metabolic processes and leading to antifungal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Halogen substituents significantly influence physicochemical and biological properties. Key comparisons include:
4-(Bromomethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole
- Structure : Bromine replaces chlorine at the 4-position.
- However, brominated analogs may exhibit lower stability under nucleophilic conditions compared to chlorinated counterparts .
- Applications : Brominated derivatives are less commonly reported in therapeutic applications, possibly due to synthetic challenges or toxicity concerns.
4-(Fluorophenyl)-Substituted Triazoles
- Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 in ).
- Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Crystallographic studies reveal planar conformations in fluorophenyl-substituted triazoles, facilitating π-π stacking interactions in biological targets .
- Bioactivity : Fluorinated analogs demonstrate antimicrobial activity (MIC values <10 µM against Staphylococcus aureus), attributed to enhanced membrane penetration .
Substituent Position and Functional Group Variations
5-Methyl-1-(4-bromophenyl)-1H-1,2,3-triazole (BPTA)
- Structure : Bromine replaces chlorine on the phenyl ring.
- Comparison : The chloromethyl group in the target compound offers a reactive site for conjugation, whereas bromophenyl derivatives prioritize halogen-mediated target binding.
4-(Trifluoromethyl)-Substituted Triazoles
- Example : Polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole.
- Synthesis: Electron-withdrawing CF₃ groups complicate Sonogashira cross-coupling reactions, requiring specialized conditions (e.g., sequential one-pot methods) .
- Applications : CF₃ analogs are explored in agrochemicals for enhanced lipophilicity and resistance to oxidative degradation.
Hybrid Triazole Motifs
4-Nitroimidazole-Piperazinyl-Triazoles
- Structure : Combines triazole with nitroimidazole and piperazine moieties.
- Bioactivity : These hybrids show potent anticancer activity (IC₅₀ = 1.19–3.4 µM against HepG2 and MCF-7 cells), outperforming simpler triazole derivatives due to dual targeting of DNA and enzyme pathways .
Thiadiazole and Thiazole Derivatives
- Example : 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles.
- Properties : Thiazole rings enhance π-conjugation, improving fluorescence properties for sensor applications (e.g., ammonia detection) .
- Mechanism: Thiadiazole derivatives inhibit hepatocellular carcinoma (HepG2) cells via apoptosis induction (IC₅₀ = 2.94 µM) .
Spectroscopic and Crystallographic Data
Biological Activity
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS No. 924868-97-3) is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole is , with a molecular weight of 193.63 g/mol. The structure features a chloromethyl group and a phenyl ring attached to the triazole core, which contributes to its reactivity and biological interactions.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study on fluorinated triazoles demonstrated that modifications in the triazole scaffold could enhance anticancer activity against breast cancer cells (MDA-MB-453) with IC50 values reported at 31.6 µM for specific analogs .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has shown promise in inhibiting microbial growth:
- Case Study : A related study found that triazole derivatives, including those similar to 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole, possess significant activity against bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented in various studies:
- Research Evidence : Triazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines in vitro . This suggests that 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole may also contribute to reducing inflammation.
The biological activity of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole is believed to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activities related to inflammation and immune responses.
Data Summary
The following table summarizes key findings related to the biological activity of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Using copper sulfate and sodium ascorbate as catalysts in a THF/water solvent system at 50°C for 16 hours to promote regioselective triazole formation .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, achieving yields up to 61% .
- For precursors, the Vilsmeier–Haack reaction can functionalize pyrazole intermediates, enabling subsequent cyclization .
Q. How can researchers confirm the structural integrity of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra to confirm substitution patterns and chlorine/methyl group positions .
- X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles between triazole and phenyl rings, validating spatial arrangement .
- IR spectroscopy : Identify characteristic stretches (e.g., C-Cl at ~550–650 cm) .
Q. What purification techniques are most effective for isolating 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane to ethyl acetate) to separate polar byproducts .
- Recrystallization : Employ ethanol/water mixtures to isolate crystalline products, ensuring >95% purity .
Advanced Research Questions
Q. How does the electronic environment of substituents influence the regioselectivity in triazole-forming reactions involving 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole precursors?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl) on phenyl rings stabilize transition states via resonance, favoring 1,4-disubstituted triazole formation. Computational tools (DFT) model frontier molecular orbitals to predict regioselectivity .
- Mechanistic studies using -labeled azides track reaction pathways, revealing steric effects from the chloromethyl group .
Q. What computational approaches are recommended to predict the reactivity and stability of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole derivatives in medicinal chemistry applications?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to assess binding affinity and selectivity .
- DFT calculations : Evaluate HOMO-LUMO gaps to predict electrophilic reactivity, particularly at the chloromethyl site .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results when characterizing novel triazole derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR coupling constants with X-ray torsion angles to identify conformational flexibility .
- Dynamic NMR : Resolve time-dependent spectral changes caused by rotameric equilibria .
Q. What safety protocols are critical when handling 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole, given its reactive chloromethyl group?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- First aid : Immediate rinsing with water for exposure; medical consultation for persistent irritation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole analogs?
- Methodological Answer :
- Analog synthesis : Replace the chloromethyl group with -Br, -CF, or -NH to modulate lipophilicity and electronic effects .
- Biological assays : Test analogs against bacterial biofilms or cancer cell lines, correlating substituent effects with IC values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
